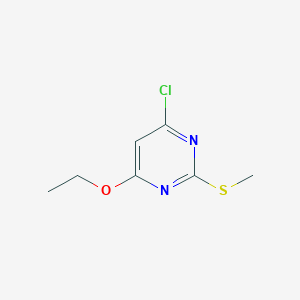

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-ethoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c1-3-11-6-4-5(8)9-7(10-6)12-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHUXTAMHJKMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693785 | |

| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221679-84-1 | |

| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Properties, Synthesis, and Applications

Executive Summary: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is a multifunctionalized, heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As an asymmetrically substituted pyrimidine, it serves as a versatile synthetic scaffold, offering multiple, distinct reaction sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, a validated synthetic protocol with mechanistic insights, and a discussion of its potential applications, particularly in drug discovery and development.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine ring is a privileged structure in chemistry and biology. It forms the backbone of the nucleobases cytosine, thymine, and uracil, and is a core component of essential molecules like vitamin B1 (thiamine)[1]. This biological prevalence has made pyrimidine derivatives a focal point for pharmaceutical research, leading to the development of drugs for a vast range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions[1].

The challenge often lies in the controlled, regioselective synthesis of specific pyrimidine targets. Symmetrical starting materials can lead to product mixtures, complicating purification and reducing yields[1]. This necessitates the development of versatile, asymmetrically functionalized scaffolds like this compound. Its distinct substitution pattern—a reactive chloro group for cross-coupling or displacement, a stable ethoxy group, and a modifiable methylthio group—allows for a stepwise and controlled approach to building molecular complexity.

Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic intermediate is fundamental to its effective use. The properties of this compound have been thoroughly established through a combination of physical measurements and spectroscopic analysis.

Physical Properties

The compound presents as colorless needles under standard conditions, with a sharp melting point, indicating high purity[1][2].

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClN₂OS | [1] |

| Molecular Weight | 204.68 g/mol | [1] |

| Appearance | Colourless needles | [1][2] |

| Melting Point | 59–60 °C | [1][2] |

| Solubility | Soluble in dichloromethane (DCM); recrystallized from n-pentane | [1] |

Elemental Analysis: The empirical formula is strongly supported by elemental analysis. Found: C, 41.13%; H, 4.36%; N, 13.60%. Calculated for C₇H₉ClN₂OS: C, 41.08%; H, 4.43%; N, 13.69%[1].

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecule's structure. All data was recorded for samples dissolved in deuterated chloroform (CDCl₃).

| Technique | Key Peaks / Shifts (δ) | Interpretation |

| ¹H-NMR | 6.37 (s, 1H), 4.41 (q, 2H), 2.52 (s, 3H), 1.37 (t, 3H) | Aromatic proton (H5), OCH₂, SCH₃, and CH₂CH₃ respectively[1]. |

| ¹³C-NMR | 172.7, 169.4, 160.2, 102.4, 63.3, 14.2, 14.1 | Three quaternary pyrimidine carbons, the C5 carbon (CH), the OCH₂, the SCH₃, and the ethoxy CH₃[1]. |

| IR (cm⁻¹) | 3007 (aryl C-H), 2982 (alkyl C-H), 1562, 1541 (C=N/C=C stretch), 1273 (C-O stretch) | Confirms the presence of aromatic and aliphatic C-H bonds and the heterocyclic ring structure[1]. |

| Mass Spec (MALDI-TOF) | m/z 204 (M⁺, 100%), 206 (M⁺+2, 53%) | The molecular ion peak and the M+2 peak in an approximate 3:1 ratio are characteristic of a molecule containing one chlorine atom[1]. |

| UV-VIS (nm) | 255 (log ε 4.06) | Corresponds to electronic transitions within the pyrimidine chromophore[1]. |

Synthesis and Mechanistic Insights

The synthesis of this compound is achieved through a highly efficient and regioselective nucleophilic aromatic substitution (SₙAr) reaction.

Recommended Synthetic Protocol

This protocol is adapted from a validated, peer-reviewed procedure[1].

Materials:

-

4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq)

-

Sodium ethoxide (EtONa), 1M solution in Ethanol (EtOH) (1.1 eq)

-

Ethanol (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in anhydrous ethanol at approximately 20°C, add a 1M solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise.

-

Protect the reaction mixture from atmospheric moisture using a CaCl₂ drying tube.

-

Stir the mixture at 20°C for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM).

-

Wash the organic mixture with a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous phase with an additional portion of DCM.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from n-pentane to yield this compound as colorless needles (89% yield)[1][3].

Mechanistic Rationale and Process Optimization

The choice of experimental conditions is critical for achieving high regioselectivity and yield.

-

Regioselectivity: The two chlorine atoms at the C4 and C6 positions of the starting material are electronically equivalent. The substitution of the first chlorine with an electron-donating ethoxy group deactivates the pyrimidine ring towards a second nucleophilic attack, thus preventing the formation of a di-substituted product under these mild conditions.

-

Causality of Reagent Choice: The use of sodium ethoxide provides the ethoxide nucleophile. Using ethanol as the solvent is a key optimization; it is less toxic and allows the reaction to proceed at a mild 20°C, in contrast to previous methods requiring dimethylformamide (DMF) at 70°C[1]. This not only improves the safety and environmental profile of the synthesis but also enhances control over the reaction.

Visualization of Synthesis

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its utility as a versatile building block. The C4-chloro group is the most labile site for further functionalization.

Key Transformation Reactions

By analogy with the closely related 4-chloro-6-methoxy-2-(methylthio)pyrimidine, several key transformations can be reliably predicted[1]:

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is an ideal handle for Suzuki-Miyaura reactions, allowing for the introduction of various aryl or heteroaryl groups at the C4 position. This is a cornerstone of modern drug discovery for creating diverse compound libraries.

-

Nucleophilic Displacement: The chloride can be readily displaced by a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols, to introduce new functional groups.

-

Thioether Oxidation: The methylthio group can be oxidized, typically using an agent like m-chloroperbenzoic acid (mCPBA), to the corresponding sulfone[4]. This sulfone group is a strong electron-withdrawing group and an excellent leaving group itself, enabling subsequent displacement by nucleophiles like cyanide[4].

Visualization of Synthetic Pathways

Sources

An In-depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Multifunctional Pyrimidine Scaffold for Research and Development

This guide provides a comprehensive overview of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, a key intermediate in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries who are looking for detailed technical information on this compound. As a versatile building block, its strategic use can unlock novel molecular architectures with significant biological potential.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and nomenclature.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a pyrimidine ring substituted with a chloro group at position 4, an ethoxy group at position 6, and a methylthio group at position 2.

The structural formula is:

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is crucial for handling, storage, and characterization of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂OS | [1] |

| Molecular Weight | 204.68 g/mol | [1] |

| Appearance | Colourless needles | [1] |

| Melting Point | 59–60 °C | [1] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 6.37 (s, 1H), 4.41 (q, J=7.1 Hz, 2H), 2.52 (s, 3H), 1.37 (t, J=7.1 Hz, 3H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 172.7, 169.4, 160.2, 102.4, 63.3, 14.2, 14.1 | [1] |

| Mass Spectrometry (MALDI-TOF) m/z | 206 (M⁺ + 2, 53%), 204 (M⁺, 100%) | [1] |

Synthesis and Mechanism

This compound is synthesized via a nucleophilic aromatic substitution reaction. The protocol described herein is noted for its mild conditions and high yield.[1]

Synthetic Workflow

The synthesis starts from the readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine. The reaction involves the selective displacement of one of the chloro groups by an ethoxy group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a published procedure.[1]

Materials:

-

4,6-dichloro-2-(methylthio)pyrimidine

-

Ethanol (EtOH)

-

Sodium (Na) metal or commercial Sodium Ethoxide (EtONa) solution

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium chloride (CaCl₂) drying tube

Procedure:

-

Preparation of Sodium Ethoxide Solution: A fresh 1 M solution of sodium ethoxide in ethanol is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere. Alternatively, a commercially available solution can be used.

-

Reaction Setup: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol, add dropwise a freshly prepared solution of sodium ethoxide (1.1 eq) at approximately 20 °C.

-

Reaction Monitoring: The reaction mixture is protected with a CaCl₂ drying tube and stirred at this temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically 2 hours).

-

Workup: Upon completion, dichloromethane (DCM) is added to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous phase is extracted with an additional portion of DCM.

-

Isolation and Purification: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The final product, this compound, can be further purified by recrystallization from n-pentane at low temperatures to obtain colorless needles.[1]

Mechanistic Insights and Rationale

The choice of ethanol as the solvent and sodium ethoxide as the nucleophile is strategic. Ethanol is a relatively non-toxic and readily available solvent.[1] The use of sodium ethoxide provides the ethoxide nucleophile, which is a strong enough nucleophile to displace one of the chlorine atoms on the electron-deficient pyrimidine ring. The reaction proceeds smoothly at room temperature, which is a milder condition compared to a previously reported method that required heating at 70 °C in dimethylformamide.[1] The regioselectivity, resulting in the exclusive formation of the mono-displaced product, is a key advantage of this procedure.[1]

Reactivity and Applications in Synthesis

This compound is a valuable multifunctional scaffold due to the presence of several reactive sites.[1] The remaining chloro group at the 4-position is susceptible to further nucleophilic substitution or can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

A very similar analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, has been shown to undergo a variety of transformations including:

-

Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines.[1]

-

Displacement of the chloride by amines or other alcohols.[1]

-

Oxidation of the methylthio group to a sulfone, which can then act as a leaving group.[1]

-

Condensation reactions to form polycyclic systems.[1]

These examples highlight the synthetic versatility of this class of compounds and suggest that this compound can be a key intermediate in the synthesis of a diverse range of more complex molecules with potential applications in pharmaceuticals and agrochemicals. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor properties.[1]

Conclusion

This compound is a synthetically accessible and highly versatile intermediate. Its well-defined structure, coupled with multiple reactive sites, makes it an attractive building block for the development of novel compounds in various fields of chemical research. The mild and efficient synthesis protocol further enhances its utility for both academic and industrial applications.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2017). This compound. Molbank, 2017(1), M923. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Versatile Scaffold for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a quintessential heterocyclic scaffold, foundational to life's building blocks like cytosine, thymine, and uracil, and central to a vast array of pharmaceuticals.[1] Its inherent biological significance and versatile chemical reactivity have established it as a "privileged structure" in medicinal chemistry. Within this important class of compounds, asymmetrically substituted pyrimidines serve as powerful intermediates, enabling the precise and strategic construction of complex molecular architectures. This guide provides a detailed technical overview of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (CAS No. 221679-84-1), a multifunctional building block with significant potential in drug discovery and synthetic chemistry.[2]

Core Attributes and Physicochemical Properties

This compound is a solid, crystalline compound that presents as colorless needles.[1] Its distinct substitution pattern—a reactive chlorine atom at C4, a nucleophilically-introduced ethoxy group at C6, and a modifiable methylthio group at C2—makes it an exceptionally useful and versatile synthetic intermediate.[1][3]

| Property | Value | Source |

| CAS Number | 221679-84-1 | [2] |

| Molecular Formula | C₇H₉ClN₂OS | [2] |

| Molecular Weight | 204.68 g/mol | N/A |

| Appearance | Colorless needles | [1] |

| Melting Point | 59–60 °C | [1][4] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM) and Ethanol (EtOH). | [1] |

| TLC Rf | 0.16 (n-hexane/DCM, 90:10) | [1][4] |

Synthesis and Mechanistic Rationale

The preparation of this compound is a prime example of controlled regioselective synthesis. The most efficient and cited method involves the mono-displacement of a chlorine atom from the readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine.[1][3]

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic aromatic substitution (SNAr). In 4,6-dichloro-2-(methylthio)pyrimidine, the C4 and C6 positions are electronically equivalent. However, the introduction of the first nucleophile, in this case, ethoxide, proceeds exclusively at one of these positions to yield the mono-substituted product. The reaction's success hinges on precise stoichiometric control of the nucleophile (1.1 equivalents) to prevent di-substitution.[1] The choice of mild reaction conditions (room temperature) and a protic solvent (ethanol) is crucial for achieving high regioselectivity and yield, representing a significant improvement over previous methods that required harsher conditions.[1]

The following protocol is adapted from a peer-reviewed synthesis, which reports an 89% yield.[1]

Materials:

-

4,6-dichloro-2-(methylthio)pyrimidine

-

Sodium metal (Na)

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Calcium Chloride (CaCl₂) drying tube

Procedure:

-

Preparation of Sodium Ethoxide Solution (1 M): In a flame-dried flask under an inert atmosphere, carefully add sodium metal to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved. Adjust the concentration to 1 M with additional anhydrous ethanol.

-

Reaction Setup: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous ethanol, add the freshly prepared sodium ethoxide solution (1.1 eq) dropwise at approximately 20 °C.

-

Reaction Execution: Protect the reaction mixture with a CaCl₂ drying tube and continue stirring at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 2 hours).

-

Workup: Add DCM to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃ to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (2x).

-

Isolation: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from n-pentane at low temperature (-60 °C) to yield this compound as colorless needles.[1]

Caption: Workflow for the regioselective synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

This compound is a trifunctional scaffold, offering three distinct points for chemical modification. This versatility is paramount for generating molecular diversity in drug discovery campaigns. The reactivity can be understood by analyzing each functional group:

-

C4-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr) and for palladium-catalyzed cross-coupling reactions.[1][4] The electron-withdrawing nature of the pyrimidine ring and the methylthio group activates the chlorine for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of various side chains to explore structure-activity relationships (SAR).

-

C2-Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or, more commonly, to a sulfone.[1][5] This methylsulfonyl group is an excellent leaving group, which can then be displaced by other nucleophiles, such as cyanide or amines.[5] This two-step process dramatically expands the synthetic possibilities at the C2 position.

-

C5 Position: While less reactive, the C5 position can be halogenated (e.g., chlorinated with N-chlorosuccinimide, NCS) after appropriate activation of the pyrimidine ring, providing another handle for functionalization.[5]

Drawing parallels with the closely related 4-chloro-6-methoxy-2-(methylthio)pyrimidine, this scaffold is an ideal substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura coupling, which would install aryl or heteroaryl groups at the C4 position.[1][6]

Caption: Key reaction pathways for the diversification of the scaffold.

Applications in Drug Discovery and Development

The pyrimidine motif is a cornerstone of modern pharmacotherapy, found in drugs targeting a wide range of diseases, including cancer, inflammation, and microbial infections.[1][5] The value of this compound lies in its role as a versatile starting material for building libraries of novel pyrimidine derivatives for high-throughput screening.

-

Scaffold for Targeted Therapies: The ability to selectively functionalize the C2 and C4 positions allows for the synthesis of compounds designed to interact with specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[6]

-

Scaffold Hopping and Analogue Synthesis: In drug development, "scaffold hopping" is a strategy used to identify new core structures with similar biological activity but potentially improved properties (e.g., better ADME profile, novel intellectual property).[3] This intermediate is an excellent starting point for creating analogues of known pyrimidine-based drugs or for exploring entirely new chemical space.

-

Fragment-Based Drug Discovery (FBDD): The core itself can be considered a "fragment" that can be elaborated upon based on initial low-affinity hits from FBDD screens, using the synthetic handles described above to grow the fragment into a potent lead compound.

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate laboratory precautions. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous chloropyrimidines can guide safe handling practices.[7][8][9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][9] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed molecular tool. Its synthesis is efficient and regioselective, and its trifunctional nature provides chemists with a robust platform for diversification. For researchers in drug discovery and development, this compound represents a valuable starting point for the rational design and synthesis of novel therapeutics, embodying the power of the pyrimidine scaffold in the ongoing quest for new medicines.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2016). This compound. Molbank, 2017(1), M923. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of this compound (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). (PDF) this compound. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropyrimidine. PubChem. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). This compound. Semantic Scholar. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thio pyrimidine [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloropyrimidine - Safety Data Sheet [chemicalbook.com]

- 8. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. chemimpex.com [chemimpex.com]

Molecular weight and formula of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

An In-Depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Multifunctional Scaffold for Scientific Innovation

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biological systems as a core component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1[1]. This inherent biological significance has rendered pyrimidine derivatives a class of "privileged scaffolds" in medicinal chemistry. They are integral to a vast array of pharmaceuticals, exhibiting activities as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents[1][2][3]. Within this critical class of compounds, asymmetrically substituted pyrimidines serve as exceptionally versatile building blocks for creating complex molecular architectures. This compound is a prime example of such a scaffold, offering multiple, distinct reactive sites that can be selectively functionalized. This guide provides a comprehensive overview of its molecular properties, a detailed synthesis protocol, and an exploration of its synthetic utility for researchers in drug discovery and chemical development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a chemical scaffold begins with its fundamental molecular and physical characteristics. These data are crucial for reaction planning, purification, and analytical characterization.

Chemical Structure

This compound possesses an asymmetrically substituted pyrimidine ring. The key functional groups—a reactive chloro group at C4, a stable ethoxy group at C6, and a modifiable methylthio group at C2—provide a strategic foundation for sequential chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The empirical data summarized below are essential for identifying and characterizing the compound during experimental work. The spectral data provide a unique fingerprint for confirming its synthesis and purity[1][2].

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₉ClN₂OS | [1] |

| Molecular Weight | 204.68 g/mol | (Calculated) |

| Appearance | Colourless needles | [1][2] |

| Melting Point | 59–60 °C | [1][2] |

| CAS Number | 221679-84-1 | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 6.37 (s, 1H, Ar-H), 4.41 (q, J=7.1 Hz, 2H, OCH₂), 2.52 (s, 3H, SCH₃), 1.37 (t, J=7.1 Hz, 3H, CH₂CH₃) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 172.7, 169.4, 160.2, 102.4, 63.3, 14.2, 14.1 | [1] |

| Mass Spec. (MALDI-TOF) | m/z: 204 (M⁺, 100%), 206 (M⁺+2, 53%) | [1] |

| UV-Vis (DCM) | λₘₐₓ (nm): 255 (log ε 4.06), 276 (inf, log ε 3.78) | [1][2] |

| Infrared (νₘₐₓ, cm⁻¹) | 3007 (aryl C-H), 2982, 2934 (alkyl C-H), 1562, 1541 (C=N, C=C stretch) | [1][2] |

Synthesis and Mechanistic Insights

The preparation of this compound is achieved through a highly regioselective nucleophilic aromatic substitution (SₙAr). The described method is efficient, high-yielding, and utilizes mild conditions, making it highly accessible for laboratory synthesis[1][5][6].

Causality of Experimental Design

The choice of starting material, 4,6-dichloro-2-(methylthio)pyrimidine, is strategic. The two chlorine atoms at the C4 and C6 positions are electronically distinct due to the influence of the nitrogen atoms in the pyrimidine ring, but they are chemically equivalent in the symmetrical starting material. Introducing a nucleophile like sodium ethoxide leads to a mono-substitution. The reaction is performed at room temperature (ca. 20 °C) in ethanol, which serves as both the solvent and the source of the ethoxide nucleophile (upon reaction with sodium). These mild conditions prevent undesired side reactions or di-substitution, leading to the exclusive formation of the target compound in high yield (89%)[1][6]. The use of ethanol as a solvent is also a significant advantage over harsher solvents like dimethylformamide (DMF), enhancing the safety and environmental profile of the synthesis[1].

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the peer-reviewed synthesis published by Kalogirou and Koutentis[1].

-

Reagent Preparation: Prepare a fresh 1M solution of sodium ethoxide (EtONa) in absolute ethanol (EtOH).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (e.g., 50 mg, 0.256 mmol) in absolute ethanol (1 mL). Protect the mixture from atmospheric moisture with a CaCl₂ drying tube.

-

Nucleophilic Addition: While stirring at room temperature (ca. 20 °C), add the freshly prepared 1M solution of EtONa (0.28 mL, 0.28 mmol, 1.1 equivalents) dropwise to the pyrimidine solution.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC) (eluent: 90:10 n-hexane/DCM). The reaction is typically complete within 2 hours.

-

Workup: Once the reaction is complete, add dichloromethane (DCM, 10 mL) to the flask, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL) to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an additional 10 mL of DCM.

-

Drying and Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting solid can be recrystallized from n-pentane at low temperature (-60 °C) to yield the final product as colorless needles (yield: ~89%)[1].

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential as a multifunctional scaffold. The three different functional groups exhibit distinct reactivities, allowing for a programmed, stepwise elaboration of the pyrimidine core. This versatility is highly sought after in the construction of compound libraries for drug screening.

Drawing parallels from its close analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine[1][7], we can predict the following reactive pathways:

-

Nucleophilic Substitution at C4: The chlorine atom at the C4 position is the most labile group and is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This is a primary pathway for introducing diversity.

-

Oxidation of the Methylthio Group: The sulfur atom at C2 can be readily oxidized to a sulfoxide or sulfone using agents like m-chloroperbenzoic acid (m-CPBA)[7][8]. This transformation alters the electronic properties of the ring and converts the sulfonyl group into an excellent leaving group, enabling subsequent substitution with nucleophiles like cyanide[8].

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond at C4 is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds with various aryl or heteroaryl boronic acids[1][7].

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a validated pharmacophore present in numerous approved drugs. The ability to rapidly generate analogues from a versatile intermediate like this compound is a core tenet of modern medicinal chemistry. Its derivatives are of interest in several therapeutic areas:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that anchors the molecule within the ATP-binding site of the target enzyme. The functional handles on this scaffold allow for the systematic exploration of chemical space to optimize potency and selectivity[7].

-

Antiviral and Anticancer Agents: Substituted pyrimidines are central to the design of agents that interfere with nucleic acid synthesis or other critical cellular pathways. For instance, derivatives of the related 4-chloro-6-methoxy-2-(methylthio)pyrimidine have shown potential as antiviral agents against HIV[7]. The broader class of pyrimidine derivatives has well-established anticancer and antimicrobial applications[2][3].

Conclusion

This compound is more than a simple chemical; it is a multifunctional tool for innovation. Its high-yield, regioselective synthesis under mild conditions makes it readily accessible. The strategic placement of three distinct functional groups—a modifiable methylthio group, a displaceable chloro atom, and a stable ethoxy group—provides a robust platform for the systematic development of novel, complex molecules. For researchers and scientists in drug discovery and materials science, this pyrimidine scaffold represents a valuable starting point for building libraries of compounds with diverse biological and physical properties.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of this compound (5) and... ResearchGate. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2017). This compound. Molbank, 2017(1), M923. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2017). (PDF) this compound. ResearchGate. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). This compound. Semantic Scholar. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC. Available at: [Link]

-

Singh, S., & Chauhan, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Thio pyrimidine [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] this compound | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

A Spectroscopic Investigation of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand as a cornerstone scaffold, renowned for their diverse biological activities and versatile chemical reactivity.[1] Among these, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is a particularly valuable intermediate, offering multiple reaction sites for further functionalization.[2][3] Its utility in constructing more complex molecular architectures—from potential therapeutics to functional materials—hinges on the unambiguous confirmation of its structure and purity. This guide provides an in-depth analysis of the core spectroscopic data used to characterize this compound, offering not just the data itself, but the underlying principles and experimental rationale essential for researchers in the field.

This document is structured to provide a holistic understanding of the molecule through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of each spectrum, present the data in a clear, comparative format, and provide detailed experimental protocols that ensure the reproducibility and integrity of these analytical methods.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a conventional numbering scheme that will be used for signal assignments throughout this guide.

Caption: Molecular structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Data Summary

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1 | 6.37 | Singlet (s) | 1H | - | H-5 |

| 2 | 4.41 | Quartet (q) | 2H | 7.1 | O-CH₂ -CH₃ |

| 3 | 2.52 | Singlet (s) | 3H | - | S-CH₃ |

| 4 | 1.37 | Triplet (t) | 3H | 7.1 | O-CH₂-CH₃ |

Data acquired on a Bruker Avance 500 (500 MHz) spectrometer in deuterated chloroform (CDCl₃).[4]

Interpretation and Field-Proven Insights

-

The Aromatic Singleton (H-5): The singlet at 6.37 ppm, integrating to one proton, is characteristic of the lone proton on the pyrimidine ring (H-5).[4] Its downfield shift is expected due to the deshielding effects of the electronegative nitrogen atoms and the halogen substituent. The absence of splitting (a singlet) confirms it has no adjacent proton neighbors, which is consistent with the substitution pattern.

-

The Ethoxy Group Signature: The ethoxy group presents a classic ethyl pattern. The quartet at 4.41 ppm corresponds to the methylene protons (O-CH₂ ) adjacent to the oxygen atom.[4] The oxygen's electron-withdrawing nature shifts these protons downfield. The signal is split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-CH₃ ) appear as a triplet at 1.37 ppm, a more upfield (shielded) position, and are split by the two adjacent methylene protons.[4] The identical coupling constant (J = 7.1 Hz) for both the quartet and the triplet is a definitive confirmation of their mutual coupling and proves the presence of the ethyl fragment.

-

The Methylthio Singleton (S-CH₃): The sharp singlet at 2.52 ppm, integrating to three protons, is assigned to the methyl group attached to the sulfur atom (S-CH₃ ).[4] Its chemical shift is characteristic of a methyl group adjacent to a sulfur, which is less deshielding than an oxygen.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides a direct map of the carbon skeleton, revealing the number of unique carbon environments and offering insights into their hybridization and functional group attachment.

Experimental Data Summary

| Chemical Shift (δ) ppm | Multiplicity (APT) | Assignment |

| 172.7 | Singlet (s) | C-4 |

| 169.4 | Singlet (s) | C-6 |

| 160.2 | Singlet (s) | C-2 |

| 102.4 | Doublet (d) | C-5 |

| 63.3 | Triplet (t) | C H₂-CH₃ |

| 14.3 | Quartet (q) | S-C H₃ |

| 14.2 | Quartet (q) | CH₂-C H₃ |

Data acquired on a Bruker Avance 500 (125 MHz) spectrometer in deuterated chloroform (CDCl₃). Multiplicities were determined by APT (Attached Proton Test) or similar experiments.[4]

Interpretation and Field-Proven Insights

-

Quaternary Carbons of the Ring: The three signals in the most downfield region (160-173 ppm) are assigned to the three quaternary carbons (C-2, C-4, and C-6) of the pyrimidine ring.[4] These carbons are bonded to electronegative atoms (N, Cl, O, S), which deshields them significantly. The specific assignments can be complex without further 2D NMR data, but are based on substituent effects known for similar heterocyclic systems.

-

The Sole C-H Carbon: The signal at 102.4 ppm, which would appear as a doublet in a proton-coupled spectrum (or an "up" signal in a DEPT-135/APT experiment), is unambiguously assigned to C-5, the only carbon in the ring bonded to a hydrogen.[4]

-

Aliphatic Carbons: The upfield region contains the signals for the aliphatic carbons. The peak at 63.3 ppm is assigned to the methylene carbon (O-C H₂) of the ethoxy group, shifted downfield by the attached oxygen.[4] The two methyl carbons (S-C H₃ and OCH₂-C H₃) appear very close together around 14.2-14.3 ppm, a typical range for sp³ hybridized methyl groups.[4]

Part 2: Vibrational Spectroscopy and Mass Spectrometry

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. This technique is excellent for identifying the presence of specific functional groups.

Key IR Absorption Bands

| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |

| 3007 | Weak (w) | Aryl C-H Stretch |

| 2982, 2934, 2888 | Weak (w) | Alkyl C-H Stretch |

| 1500-1600 (approx.) | Medium-Strong | C=C and C=N Ring Stretching |

| 1200-1300 (approx.) | Strong (s) | C-O Stretch (Ether) |

| 814 | Strong (s) | C-Cl Stretch |

Data acquired on a Shimadzu FTIR-NIR Prestige-21 spectrometer with a Pike Miracle Ge ATR accessory.[2]

Interpretation

-

C-H Stretching: The weak band at 3007 cm⁻¹ is characteristic of the C-H stretching vibration of the proton on the aromatic pyrimidine ring (C5-H). The series of weak bands between 2888 and 2982 cm⁻¹ are typical for the sp³ C-H stretching vibrations of the ethoxy and methylthio groups.[4]

-

Ring Vibrations: The complex absorptions in the 1500-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyrimidine ring, a hallmark of aromatic and heteroaromatic systems.

-

Ether and Chloroalkane Linkages: A strong band in the C-O stretching region (typically 1200-1300 cm⁻¹) would confirm the presence of the ethoxy group. The strong absorption at 814 cm⁻¹ is indicative of the C-Cl stretching vibration, confirming the presence of the chloro substituent.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, allowing for the confirmation of its elemental formula. The ionization technique used is critical to the resulting spectrum.

Methodology: MALDI-TOF

For this compound, a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) mass spectrum was recorded.[2] This is a "soft" ionization technique, which is particularly useful for preventing the fragmentation of the molecule of interest.

Expected Observations

-

Molecular Ion Peak ([M]⁺): The primary expectation in a MALDI spectrum of this compound would be a strong signal for the molecular ion. The molecular weight of this compound (C₇H₉ClN₂OS) is 204.68 g/mol .

-

Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum should show two distinct peaks for the molecular ion:

-

[M]⁺ peak at m/z ≈ 204.7 (corresponding to the molecule with ³⁵Cl)

-

[M+2]⁺ peak at m/z ≈ 206.7 (corresponding to the molecule with ³⁷Cl)

-

The intensity ratio of the [M]⁺ to [M+2]⁺ peak should be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.

-

Part 3: Experimental Protocols and Workflow

Reproducibility is the bedrock of scientific integrity. The following protocols are detailed to ensure that researchers can reliably obtain high-quality spectroscopic data for this compound.

Synthesis and Purification Workflow

The reliable characterization of a compound begins with its pure synthesis. This compound is synthesized via a nucleophilic aromatic substitution.

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Synthesis Protocol [2]

-

Preparation: A solution of sodium ethoxide (1.1 equivalents) is freshly prepared in absolute ethanol.

-

Reaction: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in ethanol at approximately 20°C, the sodium ethoxide solution is added dropwise.

-

Monitoring: The reaction is stirred at room temperature under a drying tube and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).

-

Workup: Dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) are added to the reaction mixture. The layers are separated, and the aqueous layer is extracted again with DCM.

-

Isolation: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product. The product can be further purified by recrystallization from n-pentane.

-

Causality: The use of a slight excess of sodium ethoxide ensures the complete consumption of the starting dichloro-pyrimidine. Running the reaction at room temperature in ethanol provides high regioselectivity for mono-substitution, which is a milder and more environmentally friendly condition than previous methods requiring higher temperatures and harsher solvents.[2]

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of the title compound.

NMR Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and resolution. Ensure the instrument is properly tuned and shimmed to obtain a sharp, symmetrical solvent peak.

-

Acquisition: Record a standard ¹H spectrum. Subsequently, record a ¹³C spectrum with proton decoupling. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for differentiating between CH, CH₂, and CH₃ carbons.

-

Trustworthiness: Using CDCl₃ is standard for many organic compounds due to its excellent dissolving power and relatively clean spectral window. A high-field instrument (≥400 MHz) is essential to resolve complex splitting patterns and reduce signal overlap, ensuring more reliable data interpretation.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle: NMR defines the precise carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the elemental composition and molecular weight. The protocols and interpretations provided herein serve as a robust guide for researchers, ensuring both the accurate identification of this versatile building block and the integrity of the downstream science it enables.

References

-

Kalogirou, A., & Koutentis, P. (2017). This compound. Molbank, 2017(1), M923. [Link][1][2][4]

-

ResearchGate. (2017). Synthesis of this compound (5) and...[Link][1]

-

ResearchGate. (n.d.). Synthesis of this compound (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. [Link][3]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

Introduction

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is a multifunctional heterocyclic compound that serves as a valuable scaffold in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom, an ethoxy group, and a methylthio moiety, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activities. The pyrimidine core is a ubiquitous motif in numerous pharmaceuticals, including anticancer, antiviral, and antimicrobial agents. Understanding the fundamental physicochemical properties of this building block, specifically its solubility and stability, is paramount for researchers in drug development to ensure reproducible experimental outcomes, optimize reaction conditions, and develop robust analytical methods.

This technical guide provides a comprehensive overview of the known characteristics of this compound and presents a detailed framework for the systematic evaluation of its solubility and stability profiles. The methodologies described herein are grounded in established principles of pharmaceutical sciences and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for its effective utilization.

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClN₂OS | [1] |

| Molecular Weight | 204.68 g/mol | [1] |

| Appearance | Colorless needles | [1] |

| Melting Point | 59–60 °C | [1] |

| UV-Vis (in DCM) | λmax 255 nm (log ε 4.06), 276 nm (inflection, log ε 3.78) | [1] |

Solubility Profile: A Predictive and Experimental Approach

Qualitative Solubility Assessment

Based on its synthesis and work-up procedures, a qualitative assessment of its solubility can be inferred[1]:

-

Soluble in: Dichloromethane (DCM), n-pentane (for recrystallization)[1].

-

Likely soluble in: Other common organic solvents such as chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).

-

Sparingly soluble to insoluble in: Water and aqueous buffer systems.

Experimental Determination of Solubility

To provide a robust and quantitative understanding of its solubility, a systematic experimental evaluation is necessary. The following protocols outline the determination of both kinetic and thermodynamic solubility, which are crucial parameters in drug discovery and development.

Diagram: Workflow for Solubility Determination

Caption: A streamlined workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)

Objective: To rapidly assess the aqueous solubility of the compound from a DMSO stock solution, mimicking early-stage drug discovery screening conditions.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%. A serial dilution should be performed to test a range of compound concentrations.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle agitation.

-

Analysis:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

-

UV-Vis Spectroscopy: Alternatively, filter the samples through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate and determine the concentration using a pre-established calibration curve.

-

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the solid compound in various solvents, providing a "gold standard" solubility value.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Analytical Methods section).

Stability Profile: A Comprehensive Evaluation

The chemical stability of a compound is a critical attribute that influences its shelf-life, storage conditions, and the integrity of biological and analytical data. A forced degradation study is an essential component of drug development, designed to identify potential degradation pathways and to develop stability-indicating analytical methods[2].

Diagram: Forced Degradation Study Design

Caption: A systematic approach to forced degradation studies.

Protocol 3: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as prescribed by ICH guidelines[3][4][5].

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature.

-

Neutral Hydrolysis: Reflux the solution in water.

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[6][7][8]. A dark control should be run in parallel.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (see Analytical Methods section) to determine the percentage of degradation and to detect the formation of any degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions:

-

Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding 4-hydroxy-6-ethoxy-2-(methylthio)pyrimidine. Under acidic conditions, the ethoxy group may also undergo hydrolysis.

-

Oxidation: The methylthio group is prone to oxidation, which could yield the corresponding sulfoxide and sulfone derivatives.

-

Photodegradation: UV light can induce cleavage of the C-Cl bond, potentially leading to radical-mediated degradation pathways.

Analytical Methods for Quantification and Purity Assessment

A robust and validated analytical method is crucial for the accurate determination of solubility and for monitoring stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Protocol 4: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products and impurities.

Methodology:

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 255 nm.

-

Column Temperature: 30 °C.

-

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Conclusion

This compound is a key building block with significant potential in medicinal chemistry. While its synthesis and basic characterization are established, a comprehensive understanding of its solubility and stability is essential for its effective application in drug discovery and development. This technical guide has provided a detailed framework of scientifically sound protocols for the systematic evaluation of these critical physicochemical properties. The implementation of these methodologies will enable researchers to generate robust and reliable data, facilitating the optimization of reaction conditions, the development of suitable formulations, and the establishment of appropriate storage and handling procedures. The insights gained from such studies are indispensable for advancing the development of novel therapeutics derived from this versatile pyrimidine scaffold.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2017). This compound. Molbank, 2017(1), M923. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934–2940. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Krátký, M., Stýskala, J., & Vinšová, J. (2021). Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. Molecules, 26(18), 5553. [Link]

-

Yamazaki, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1554. [Link]

-

Gangjee, A., et al. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. ACS Medicinal Chemistry Letters, 3(11), 935–939. [Link]

-

Yamazaki, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1554. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

-

Roda, A., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(11), 3847–3855. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

- Google Patents. (1996).

-

Sane, R. T., & Chawla, J. L. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 1-11. [Link]

-

Altarawneh, M., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1846–1857. [Link]

-

Baluja, S., & Kachhadia, P. (2014). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 59(5), 1584–1589. [Link]

-

Gota, V., & Sridharan, K. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

-

Gota, V., & Sridharan, K. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

-

Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3173. [Link]

-

Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

-

Lizardo-Huerta, J. C., et al. (2019). Thermal Decomposition of Chloropicrin. Journal of Physical Chemistry A, 123(20), 4375–4386. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38340. [Link]

-

Gota, V., & Sridharan, K. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

-

Jasiński, R., & Dresler, E. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1435. [Link]

-

International Journal of Novel Research and Development. (2023). Degradation Profiling of Pharmaceuticals: A Review. [Link]

- Google Patents. (1970). US3509032A - Chloropyrimidines.

-

Baluja, S., & Kachhadia, P. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(6-7), 475–481. [Link]

-

Studzińska, S., et al. (2017). Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. Journal of Pharmaceutical and Biomedical Analysis, 134, 215–224. [Link]

-

ResearchGate. (2025). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. [Link]

-

Rice, J. M., & Dudek, G. O. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719–2725. [Link]

-

de Oliveira, R. A. G., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of the Brazilian Chemical Society, 32, 1989-2003. [Link]

-

ResearchGate. (2025). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). Retrieved from [Link]

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4106–4116. [Link]

Sources

- 1. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. database.ich.org [database.ich.org]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. jordilabs.com [jordilabs.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Introduction

The pyrimidine nucleus, a foundational six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, stands as a "privileged scaffold" in medicinal chemistry.[1] Its presence in the essential biomolecules of life, namely the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its fundamental biological importance.[2][3] This inherent biocompatibility and versatile chemical nature have made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents.[4] Researchers, scientists, and drug development professionals continually explore this chemical space, unearthing novel compounds with a broad spectrum of pharmacological activities.[4][5] This guide provides a comprehensive technical overview of the diverse biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation. We will explore their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering field-proven insights for professionals in drug discovery and development.

The Pyrimidine Core: A Versatile Pharmacophore

The remarkable diversity of biological activities exhibited by pyrimidine derivatives stems from the numerous possibilities for substitution around the core ring. The ability to modify the pyrimidine scaffold at various positions allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.[2][6] This structural flexibility is a key reason why the pyrimidine nucleus is a recurring motif in many clinically successful drugs.[7]

Below is a basic representation of the pyrimidine core structure with numbered positions that are amenable to substitution.

Caption: The core structure of pyrimidine with substitution points.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as one of the most important classes of anticancer agents, with several compounds being mainstays in various chemotherapy regimens.[8] Their anticancer effects are exerted through diverse mechanisms, primarily by interfering with nucleic acid synthesis and inhibiting key enzymes involved in cancer cell proliferation and survival.[9]

Mechanisms of Anticancer Action

1. Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell division.[10][11] Pyrimidine derivatives, such as methotrexate, are potent inhibitors of DHFR.[10] By blocking DHFR, these compounds deplete the cellular pool of tetrahydrofolate, leading to the inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells.[10]

Caption: Mechanism of DHFR inhibition by pyrimidine derivatives.

2. Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[12] Numerous pyrimidine derivatives have been developed as potent and selective kinase inhibitors.[8] For instance, derivatives of the pyrido[2,3-d]pyrimidine scaffold have shown significant inhibitory effects against various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[12][13] By blocking the activity of these kinases, pyrimidine-based inhibitors can disrupt the signaling pathways that drive tumor growth and progression.[12]

Caption: Inhibition of EGFR signaling by a pyrimidine derivative.

Quantitative Data on Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | PDGFRβ, EGFR, CDK4/Cyclin D1 | PC-3 (Prostate) | 1.54 | [13] |

| Pyrido[2,3-d]pyrimidines | PDGFRβ, EGFR, CDK4/Cyclin D1 | A-549 (Lung) | 3.36 | [13] |

| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | CDK2 | Various | Sub-micromolar | [14] |

| Pyrrole[2,3-d]pyrimidin-4-one | USP7 | CHP-212 (Neuroblastoma) | Potent inhibition | [14] |

| Furo[2,3-d]pyrimidines | DHFR | - | - | [15] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[1][4]

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[1]

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

-

Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[4]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background correction.

Antimicrobial Activity of Pyrimidine Derivatives

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][16]

Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial metabolic pathways. A key target is dihydrofolate reductase (DHFR), an enzyme that is also crucial for microbial survival.[10] Trimethoprim, a well-known antibacterial drug, is a pyrimidine derivative that selectively inhibits bacterial DHFR.[4] The structural differences between bacterial and human DHFR allow for the design of selective inhibitors with minimal toxicity to the host.[10]

Quantitative Data on Antimicrobial Activity

The in vitro antimicrobial efficacy of pyrimidine compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilis | Significant activity | [4] |

| Indolyl-pyrimidine derivatives | Staphylococcus aureus | Potent activity | [4] |

| Tetrahydro pyrimidine derivatives | Escherichia coli | High in vitro activity | [4] |

| Pyrimidine derivative (Compound 70) | Staphylococcus aureus | Active | [4][17] |

| Pyrimidine derivative (Compound 71) | Klebsiella pneumoniae | Active | [4][17] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

-

Filter paper disks impregnated with the test pyrimidine derivative at a known concentration

-

Forceps

-

Incubator

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[16][18]

-

Disk Placement: Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.[16]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.[16]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16][19] The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives, particularly nucleoside analogs, have played a pivotal role in the development of antiviral therapies.[3][20] These compounds are designed to mimic natural nucleosides and interfere with the replication of viral genetic material.[20]

Mechanism of Antiviral Action